2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl benzoate;bromide
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Overview
Description
2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl benzoate;bromide is a complex organic compound that features a thiazole ring, a benzoate ester, and a bromide ion. Thiazole rings are known for their diverse biological activities and are found in many biologically active compounds
Preparation Methods
The synthesis of 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl benzoate;bromide typically involves the reaction of thiazole derivatives with phenacyl bromide and benzoic acid or its derivatives. The reaction conditions often include refluxing in ethanol or other suitable solvents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenacyl moiety, converting it to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl benzoate;bromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . The phenacyl moiety can also interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, Ritonavir, and Abafungin Compared to these compounds, 2-(4-Methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl benzoate;bromide may exhibit unique properties due to the presence of the benzoate ester and bromide ion
Properties
IUPAC Name |
2-(4-methyl-3-phenacyl-1,3-thiazol-3-ium-5-yl)ethyl benzoate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO3S.BrH/c1-16-20(12-13-25-21(24)18-10-6-3-7-11-18)26-15-22(16)14-19(23)17-8-4-2-5-9-17;/h2-11,15H,12-14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGNZTDZSJMXBW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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